methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
The compound is a complex organic molecule that likely contains a thiophene ring, a pyrazole moiety, a pyrazinyl group, and a sulfamoyl functional group. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been studied.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates involves the interaction of C-(2,4,6-trinitrophenyl)-N-arylazomethines with methyl thioglycolate in the presence of K2CO3 in MeCN, followed by intramolecular cyclization and dehydrogenation steps . Similarly, novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones were synthesized through a Sonogashira coupling and intramolecular cyclization . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies . These techniques could be employed to elucidate the structure of the compound .
Chemical Reactions Analysis
The chemical behavior of similar compounds has been explored. Polarographic studies on 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole showed that it undergoes reduction in a pH-dependent manner . Potentiometric studies of 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one revealed its dissociation constants and metal-ligand stability constants . These studies provide insights into the reactivity of the compound's functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated. The thermal stability of the pyrazole derivative mentioned earlier was found to be up to 190 °C . The stability constants of metal complexes with a related compound were determined to be spontaneous, exothermic, and entropically favorable . These findings could inform the expected properties of the compound .
Scientific Research Applications
Chemical Stability and Metal Complex Formation
Studies on similar compounds have revealed insights into their chemical stability and ability to form complexes with various metals. For example, research on potentiometric and thermodynamic studies of similar sulfamoyl and thiophene-containing compounds highlighted their interaction with transition metal ions, indicating potential applications in catalysis or material science due to their stability constants with metals like Mn, Co, Ni, and Cu (Fouda, Al-Sarawy, & El-Katori, 2006).
Synthetic Methodologies
The compound's related structural analogs, particularly those involving pyrazole and thiophene moieties, have been synthesized through various methods, including N-alkylation and N-arylation processes. These methodologies could be applicable to the synthesis of methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate for studying its unique properties or for further chemical modifications (Grimmett, Lim, & Weavers, 1979).
Biological and Antimicrobial Properties
Compounds with sulfonamido and thiophene scaffolds have been investigated for their potential biological activities. For instance, the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activities. This suggests that methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate could also possess similar bioactive properties, making it a candidate for antimicrobial agent development (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Chemistry and Drug Design
The structural complexity of such compounds, incorporating pyrazole, thiophene, and sulfamoyl groups, allows for the exploration of heterocyclic chemistry in drug design and development. The ability to synthesize and modify these compounds opens up possibilities for creating novel therapeutics with specific pharmacological targets (Kanwal et al., 2022).
properties
IUPAC Name |
methyl 3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-20-9-10(7-18-20)13-11(16-4-5-17-13)8-19-26(22,23)12-3-6-25-14(12)15(21)24-2/h3-7,9,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFOMQQMYOEFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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